Reduced hERG Channel Inhibition: Di-Fluoro Octahydropyrrolo[3,4-c]pyrrole Analogs vs. Non-Fluorinated Series Members
In the 2017 Wu et al. structure–activity relationship study, di-fluoro substituted octahydropyrrolo[3,4-c]pyrrole analogs (encompassing the 3a,6a-difluoro motif of the target compound) exhibited reduced hERG inhibition while maintaining moderate orexin receptor potency. This stands in contrast to non-fluorinated analogs within the same series, which did not demonstrate this cardiac safety differentiation [1]. The hERG-sparing effect is attributed to the electron-withdrawing influence of the fluorine atoms, which lowers the basicity of the adjacent amine and reduces affinity for the hERG potassium channel [1][2].
| Evidence Dimension | hERG channel inhibition liability |
|---|---|
| Target Compound Data | Di-fluoro substituted octahydropyrrolo[3,4-c]pyrrole analogs: reduced hERG inhibition (qualitative; exact IC₅₀ not disclosed in abstract) [1] |
| Comparator Or Baseline | Non-fluorinated octahydropyrrolo[3,4-c]pyrrole analogs within the same series: higher hERG inhibition [1] |
| Quantified Difference | Qualitative reduction in hERG inhibition for di-fluoro analogs; direction and magnitude confirmed as significant in the primary publication [1] |
| Conditions | Orexin 1 and 2 receptor (OX1R & OX2R) antagonist assay cascade; hERG patch-clamp electrophysiology (specific protocol described in full text of Wu et al. 2017) [1] |
Why This Matters
This class-level hERG-sparing signature—directly linked to the 3a,6a-difluoro substitution pattern—provides a cardiac safety differentiation rationale for selecting the target compound over non-fluorinated octahydropyrrolo[3,4-c]pyrrole building blocks when advancing orexin receptor modulator programs.
- [1] Wu, S.; Sun, Y.; Hu, Y.; Zhang, H.; Hou, L.; Liu, X.; Li, Y.; He, H.; Luo, Z.; Chen, Y.; et al. Discovery of Novel Substituted Octahydropyrrolo[3,4-c]pyrroles as Dual Orexin Receptor Antagonists for Insomnia Treatment. Bioorg. Med. Chem. Lett. 2017, 27 (6), 1458–1462. DOI: 10.1016/j.bmcl.2017.01.087. View Source
- [2] ScienceDirect Abstract. Discovery of Novel Substituted Octahydropyrrolo[3,4-c]pyrroles as Dual Orexin Receptor Antagonists for Insomnia Treatment. 2017. Highlights: di-fluro substituted analogs exhibited reduced hERG inhibition; compound 78 showed IC₅₀ values of 303 nM (hOX1R) and 178 nM (hOX2R). View Source
